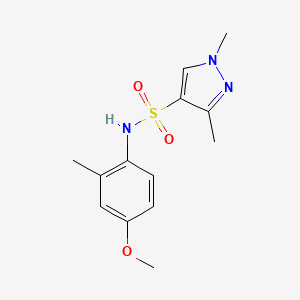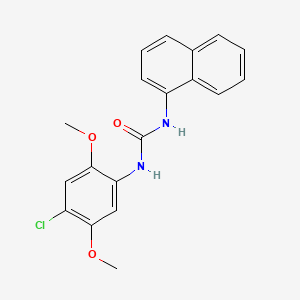![molecular formula C18H19FN2O2 B6099400 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide](/img/structure/B6099400.png)
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide, also known as DASA-58, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DASA-58 belongs to the class of small molecule inhibitors that target the intracellular protein, TGF-β activated kinase 1 (TAK1). TAK1 is a key regulator of various cellular processes, including inflammation, apoptosis, and immune response. Inhibition of TAK1 has been shown to have potential therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mécanisme D'action
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide targets TAK1, a protein kinase that plays a crucial role in various cellular processes. TAK1 is activated by various stimuli, including cytokines, growth factors, and environmental stressors. Once activated, TAK1 activates downstream signaling pathways that lead to the production of pro-inflammatory cytokines, cell proliferation, and apoptosis. This compound inhibits the activation of TAK1 by binding to its ATP-binding site, thereby preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and reducing cell proliferation. In autoimmune diseases, this compound has been shown to suppress the production of pro-inflammatory cytokines and reduce the severity of autoimmune symptoms. In inflammatory diseases, this compound has been shown to inhibit the activation of TAK1 and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide has several advantages and limitations for lab experiments. One advantage is its specificity towards TAK1, which allows for targeted inhibition of TAK1 signaling pathways. Another advantage is its low toxicity, which allows for higher doses to be used in experiments. However, one limitation is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research on N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide. One direction is the development of more potent and selective TAK1 inhibitors that can overcome the limitations of this compound. Another direction is the investigation of the efficacy of this compound in combination with other therapeutic agents in various diseases. Furthermore, the application of this compound in preclinical and clinical studies is necessary to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide involves the reaction between 4-(3-dimethylamino-3-oxopropyl)aniline and 2-fluorobenzoyl chloride in the presence of a base. The reaction yields this compound as a white solid with a purity of over 95%.
Applications De Recherche Scientifique
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and metastasis of cancer cells by targeting TAK1. In autoimmune diseases, this compound has been shown to suppress the production of pro-inflammatory cytokines and reduce the severity of autoimmune symptoms. In inflammatory diseases, this compound has been shown to inhibit the activation of TAK1 and reduce inflammation.
Propriétés
IUPAC Name |
N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-21(2)17(22)12-9-13-7-10-14(11-8-13)20-18(23)15-5-3-4-6-16(15)19/h3-8,10-11H,9,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAZTGZZSFHFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[2-(4-fluorophenyl)-1-pyrrolidinyl]-2-oxoethyl}-5-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B6099318.png)


![1-(4-methoxyphenyl)-4-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B6099328.png)
![5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B6099329.png)
![[1-[4-(benzyloxy)-3-methoxybenzyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6099342.png)
![1-(2-ethoxyphenyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6099350.png)

![6-methyl-5-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6099358.png)

![3-[2-(2,6-difluorophenyl)ethyl]-1-(2,2-dimethylpropanoyl)piperidine](/img/structure/B6099381.png)
![7-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6099385.png)
![3-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-4-(4-methylbenzyl)-2-piperazinone](/img/structure/B6099390.png)
![N-(2,3-dihydro-1H-inden-1-yl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6099395.png)